molecular formula C12H8Cl2O3 B5851543 2,6-dichlorobenzyl 2-furoate

2,6-dichlorobenzyl 2-furoate

Cat. No.: B5851543
M. Wt: 271.09 g/mol
InChI Key: WXXPOAPMECDTSJ-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl 2-furoate is an organic compound with the molecular formula C12H8Cl2O3 It is a derivative of benzyl furoate, where the benzyl group is substituted with two chlorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorobenzyl 2-furoate typically involves the esterification of 2,6-dichlorobenzyl alcohol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzyl 2-furoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Scientific Research Applications

2,6-Dichlorobenzyl 2-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl 2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2,6-Dichlorobenzyl alcohol: A precursor in the synthesis of 2,6-dichlorobenzyl 2-furoate, used in various chemical reactions.

    2,6-Dichlorobenzaldehyde: An oxidation product of 2,6-dichlorobenzyl alcohol, used in the synthesis of dyes and pharmaceuticals.

    2,6-Dichlorobenzoic acid: Another oxidation product, used in the production of herbicides and other chemicals.

Uniqueness: this compound is unique due to its ester linkage, which imparts different chemical properties compared to its parent alcohol or aldehyde. This ester functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c13-9-3-1-4-10(14)8(9)7-17-12(15)11-5-2-6-16-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXPOAPMECDTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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